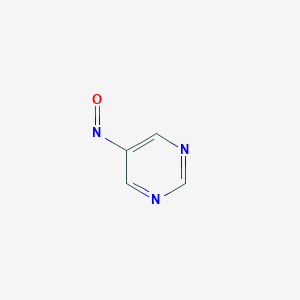
5-Nitrosopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrosopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3O and its molecular weight is 109.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
5-Nitrosopyrimidine derivatives have been investigated for their biological activities, particularly as potential anticancer agents. Studies have shown that certain nitrosopyrimidine compounds can inhibit the activity of O6-methylguanine-DNA methyltransferase (MGMT), a protein associated with resistance to alkylating agents in glioblastoma treatment. For instance, one study highlighted the effectiveness of this compound in enhancing the cytotoxic effects of chemotherapeutic agents by downregulating MGMT expression, thus increasing DNA damage in tumor cells .
Case Study: Glioblastoma Treatment
- Objective : Evaluate the effectiveness of this compound derivatives in MGMT-positive glioblastoma.
- Method : Patients received individualized chemotherapy based on drug sensitivity testing.
- Results : Patients treated with platinum agents or taxanes showed significantly longer survival compared to those treated with nitrosoureas, suggesting that this compound derivatives may enhance the efficacy of these agents .
Biochemical Research
In biochemical applications, this compound serves as a valuable probe for studying nucleic acid interactions and cellular processes. Its incorporation into nucleic acids allows researchers to visualize DNA synthesis and repair mechanisms in various cell types.
Applications in Cell Biology
- Nucleic Acid Probes : The compound has been utilized to track DNA replication and repair processes in Trypanosoma cruzi, a parasite responsible for Chagas disease. By incorporating this compound into the DNA of infected cells, researchers can assess the impact of various treatments on parasite replication .
- Cell Cycle Studies : The ability to visualize DNA incorporation has implications for understanding cell cycle dynamics and the effects of drugs on cellular proliferation .
Coordination Chemistry
This compound also finds applications in coordination chemistry, particularly in synthesizing metal complexes. These complexes can exhibit unique properties due to the electronic characteristics imparted by the nitroso group.
Synthesis of Metal Complexes
- Cadmium(II) Compounds : Research has demonstrated the formation of mixed-ligand cadmium(II) complexes incorporating this compound. These compounds exhibit interesting structural and topological properties that could be exploited for various applications, including catalysis and material science .
- Tunable Properties : The electron-donating capabilities of this compound can be modified by substituents on the pyrimidine ring, allowing for tunable interactions that enhance the stability and reactivity of metal complexes .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/Implications |
|---|---|---|
| Medicinal Chemistry | Anticancer agent development | Enhances efficacy of chemotherapy by inhibiting MGMT |
| Biochemical Research | Nucleic acid probe for DNA replication studies | Visualizes DNA synthesis and repair mechanisms |
| Coordination Chemistry | Synthesis of metal complexes | Exhibits unique properties due to electronic effects |
Propriétés
Numéro CAS |
180799-04-6 |
|---|---|
Formule moléculaire |
C4H3N3O |
Poids moléculaire |
109.09 g/mol |
Nom IUPAC |
5-nitrosopyrimidine |
InChI |
InChI=1S/C4H3N3O/c8-7-4-1-5-3-6-2-4/h1-3H |
Clé InChI |
YZFUAIWTNMWSEP-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=N1)N=O |
SMILES canonique |
C1=C(C=NC=N1)N=O |
Synonymes |
Pyrimidine, 5-nitroso- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















